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Abstract

Kefiran, the primary exopolysaccharide (EPS) from kefir grains, is a water-soluble biopolymer
with significant potential in the food, pharmaceutical, and biomedical sectors. Its
physicochemical properties, which dictate its functional behavior and application suitability, are
profoundly influenced by the milk substrate used for fermentation. This technical guide provides
an in-depth analysis of the key physicochemical characteristics of kefiran derived from various
milk sources, including cow, goat, ewe (sheep), and buffalo milk. It consolidates quantitative
data on production yield, molecular weight, monosaccharide composition, thermal stability,
rheological behavior, and antioxidant activity. Detailed experimental methodologies for kefiran
extraction and characterization are presented to aid researchers in their study design. This
document serves as a core resource for researchers, scientists, and drug development
professionals seeking to understand and leverage the tunable properties of kefiran for specific
applications.

Introduction

Kefir is a fermented milk beverage produced through the symbiotic fermentation of milk by kefir
grains, which are a complex consortium of bacteria and yeasts embedded in a polysaccharide
matrix[1][2]. This matrix is primarily composed of a water-soluble exopolysaccharide known as
kefiran[1]. Structurally, kefiran is a heteropolysaccharide consisting of approximately equal
amounts of D-glucose and D-galactose monosaccharides[1][3][4][5]-
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The unique properties of kefiran, such as its ability to act as a thickener, emulsifier, and gelling
agent, have made it a subject of interest in the food industry[1][6]. Beyond its food applications,
kefiran exhibits a range of bioactive properties, including antioxidant, anti-inflammatory,
antimicrobial, and immunomodulatory effects, positioning it as a valuable biopolymer for
biomedical and pharmaceutical applications like drug delivery and tissue engineering[6][7][8].

However, the functional properties of kefiran are not static. They are significantly modulated by
the composition of the fermentation medium—namely, the type of milk used. Milk from different
species (e.g., cow, goat, sheep, buffalo, camel) varies in its content of proteins, fats, lactose,
and micronutrients[2][9]. These differences influence the microbial dynamics within the kefir
grains, which in turn affects the yield, structure, and resulting physicochemical properties of the
secreted kefiran[7][10]. This guide provides a comparative overview of these properties based
on the milk source.

Experimental Methodologies

The characterization of kefiran involves a series of standardized and advanced analytical
techniques. The choice of extraction method is particularly critical as it directly impacts the final
yield, purity, and molecular integrity of the polysaccharide[10][11].

Kefiran Extraction and Purification

Several methods have been established for the extraction of kefiran from kefir grains, primarily
using green techniques with hot water[11]. The most common protocols involve variations in
temperature and the use of physical aids like ultrasound.

Protocol 1: Cold Water Extraction[10]
» Kefir grains are suspended in distilled water at a 1:10 (w/v) ratio.
e The suspension is subjected to magnetic stirring at room temperature for 1 hour.

e The grains are separated by centrifugation, and the supernatant containing the dissolved
kefiran is collected.

e The supernatant is typically subjected to precipitation with cold ethanol, followed by dialysis
and lyophilization to obtain the purified kefiran powder.
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Protocol 2: Hot Water Extraction[10][11]

Kefir grains are washed and suspended in distilled water (e.g., 1:10 w/v).

e The suspension is heated in a water bath to temperatures ranging from 80°C to 90°C for a
duration of 30 minutes to 1 hour, with continuous stirring[10][11].

 After heating, the mixture is cooled and centrifuged (e.g., 18,300xg for 20 min) to pellet the
grains and cellular debris[11].

e The supernatant is collected, and proteins may be precipitated using trichloroacetic acid
(TCA)[11].

o The kefiran is then precipitated from the clarified supernatant using cold ethanol (typically 2
volumes).

o The precipitate is recovered, redissolved in water, dialyzed extensively against distilled
water, and finally lyophilized.

Protocol 3: Ultrasound-Assisted Extraction[10]

This method is a modification of the hot water extraction.

Grains are suspended in water (1:10 w/v) and heated to a milder temperature, such as 65°C.

During heating, the suspension is simultaneously treated with ultrasonication for a defined
period.

Subsequent purification steps (centrifugation, precipitation, lyophilization) are similar to the
hot water extraction method.
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Caption: Experimental workflow for kefiran extraction and purification.

Molecular Weight Determination

The molecular weight (Mw) and its distribution are critical parameters influencing the
rheological and biological properties of kefiran.

+ Method: Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC)
is the standard technique. A solution of purified kefiran is passed through a column packed
with a porous gel. Larger molecules elute faster than smaller ones. The elution time is
compared to that of known molecular weight standards (e.g., pullulan or dextran) to
determine the Mw[11][12].

Monosaccharide Composition Analysis
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This analysis confirms the primary sugar constituents of kefiran and their molar ratios.

» Method: High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI)
detector is commonly used[1][3].

o Hydrolysis: The polysaccharide is first hydrolyzed into its constituent monosaccharides,
typically using an acid like trifluoroacetic acid (TFA).

o Chromatography: The hydrolyzed sample is injected into an HPLC system equipped with a
carbohydrate analysis column.

o Detection & Quantification: The separated monosaccharides are detected by an RI
detector. The retention times are compared to those of pure monosaccharide standards
(glucose, galactose, etc.) for identification, and the peak areas are used for
guantification[1].

Thermal Analysis

Thermal properties indicate the stability of kefiran at different temperatures, which is crucial for
processing applications.

o Method: Differential Scanning Calorimetry (DSC) is used to measure the heat flow
associated with thermal transitions. A small amount of the lyophilized kefiran is heated at a
constant rate in a controlled atmosphere. The resulting thermogram reveals endothermic and
exothermic peaks corresponding to events like melting (Tm) and degradation (Td)[10][13].

Rheological Analysis

Rheological measurements describe the flow behavior and viscosity of kefiran solutions.

o Method: A rheometer or viscometer is used to measure the apparent viscosity of kefiran
solutions at varying shear rates. This determines whether the solution exhibits Newtonian
(viscosity is constant) or non-Newtonian (e.g., pseudoplastic or shear-thinning) behavior[9]
[14][15].

Antioxidant Activity Assays

These in vitro assays evaluate the capacity of kefiran to scavenge free radicals.
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e Methods: Common assays include:

o DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of
kefiran to donate a hydrogen atom to the stable DPPH radical, causing a color change.

o ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
Similar to DPPH, it measures the scavenging of the ABTS radical cation[7][16].

o FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of kefiran to
reduce ferric iron (Fe3*) to ferrous iron (Fe2*)[7].

Comparative Physicochemical Properties of Kefiran

The choice of milk profoundly alters the characteristics of the resulting kefiran. The following
sections and tables summarize the available data, comparing kefiran from cow, goat, ewe
(sheep), and buffalo milk.

Production Yield

Kefiran yield is highly dependent on both the milk source and the extraction method. Hot water
and ultrasound-assisted methods generally provide significantly higher yields than cold water
extraction[10].
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Milk Source Extraction Method Yield (%) Reference(s)
~0.3% (Value
Cow Cold Water (1) ) [10]
interpolated)
Hot Water (I1) 3.04 £0.01 [10]
Ultrasound-Assisted
479 +0.01 [10][17]
(D)
Buffalo Cold Water (1) 0.48 £ 0.05 [10]
Hot Water (I1) 2.80+0.01 [10]
Ultrasound-Assisted
2.81+0.02 [10]
(D)
Goat Cold Water (1) 0.15+£0.02 [10]
Hot Water (11) 2.80+0.01 [10]
Ultrasound-Assisted
2.75+0.01 [10]

(1)

Ewe

Fermented Milk EPS

300 + 15 (mg/L)

[719]

Cow

Fermented Milk EPS

360 + 24 (mg/L)

[7]

Goat

Fermented Milk EPS

380 + 36 (mg/L)*

[7]

*Note: Yields in mg/L are for the total EPS released into the fermented milk, not extracted from

grains, and are thus not directly comparable to the percentage vyields.

Molecular Weight (Mw)

The molecular weight of kefiran varies over a wide range, from hundreds to thousands of

kilodaltons (kDa). This variation is attributed more to the extraction conditions and fermentation

parameters than to the milk source itself, although direct comparative studies are limited[11]

[14][18]. Harsher extraction conditions can lead to polymer degradation and lower Mw.
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Kefiran Source | Condition  Molecular Weight (Mw) Reference(s)
General Range ~10° Da [3]
Portuguese Kefir Grains 534 kDa [15]

From L. kefiranofaciens 1.5x10° Da [18]

Extraction Method 1 ~3000 kDa [11]
Dependent on Extraction 2.4 x10%-1.5x 10% kDa [11][14]

Monosaccharide Composition

While traditionally defined by a glucose-to-galactose ratio of ~1:1, recent studies show that this

ratio can vary and that other monosaccharides may be present, particularly in the EPS

released into the milk[7]. This variation is a key distinction between kefiran from different milk

substrates.

Milk Source (EPS Monosaccharide Molar Ratio
. Reference(s)

from) Composition (approx.)
General (from Grains)  Glucose, Galactose 11 [1][4]
General (from Grains)  Glucose, Galactose 1.0:04 [3]
General (from Grains)  Glucose, Galactose 094:1.1 [14]

] Glucose, Galactose,
Fermented Cow Milk 0.08:1:0.05 [7]

Rhamnose

Fermented Ewe Milk

Trehalose, Glucose,

Galactose, Rhamnose

0.07:0.09:1:0.05

[7]

Fermented Goat Milk

Trehalose, Glucose,

Galactose, Rhamnose

0.08:0.09:1:0.09

[7]

Thermal Properties

Kefiran is a highly thermostable polymer. DSC analyses show that both the milk source and
the extraction method influence its melting (Tm) and degradation (Td) temperatures[10][13]. In
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general, all tested kefiran samples exhibit high degradation temperatures, making them
suitable for processes involving heat treatment[13].

. Extraction Melting Temp. Degradation
Milk Source Reference(s)
Method (Tm) (°C) Temp. (Td) (°C)

Cow Cold Water (1) 95.7 263.6 [10]
Hot Water (ll) 109.1 277.5 [10]
Ultrasound-

) 124.8 284.2 [10]
Assisted (lII)
Buffalo Cold Water (1) 91.7 272.9 [10]
Hot Water (I1) 162.2 294.8 [10]
Ultrasound-

, 114.7 289.4 [10]
Assisted (lII)
Goat Cold Water (1) 100.9 353.8 [10][13]
Hot Water (11) 113.8 272.4 [10]
Ultrasound-

, 109.9 267.3 [10]
Assisted (lII)

Rheological Properties (Viscosity & Solubility)

Kefiran is known for its water solubility[1][8]. Its solutions can exhibit different flow behaviors.
The viscosity of the final kefir beverage is also influenced by the milk type. Studies have
reported lower apparent viscosities in kefirs made from ewe's and goat's milk compared to
cow's milk[9]. Kefirs produced from mixtures of mare's milk with goat or sheep milk showed
greater firmness, consistency, and higher viscosity index values than those from pure mare's
milk[19][20].

Antioxidant Potential

The antioxidant activity of kefiran-containing products is a significant area of research. The
milk substrate plays a crucial role in the final antioxidant capacity of the fermented product and
its isolated EPS.
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Milk Source Finding Reference(s)

EPS showed higher
Cow antioxidant activity than other [7]

milk types.

Kefir showed the highest
Goat antioxidant capacity in one [21]

study.

Sheep's milk and kefir drinks
Sheep (Ewe) had higher antioxidant activity [16]
than cow's milk products.

Antioxidant properties depend
General on the substrate, fermentation,  [22]

and storage time.

Visualizations and Logical Relationships

Understanding the interplay between the milk source, processing, and final properties is key for
targeted applications.
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Caption: Logical flow of factors influencing the final properties of kefiran.

Discussion and Future Perspectives

The evidence strongly indicates that the physicochemical properties of kefiran are not
universal but are instead a function of both the milk substrate and the processing conditions.
The differences in protein, fat, and native sugar content across milk from cows, goats, ewes,
and buffaloes directly influence the metabolic activity of the kefir grain microbiota[7][21]. This
leads to variations in the amount and even the chemical structure of the exopolysaccharide
produced, as seen in the differing monosaccharide compositions[7].
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For researchers and drug development professionals, this variability is not a limitation but an
opportunity. By selecting a specific milk source and extraction protocol, one can potentially
tailor the properties of kefiran for a desired application. For instance:

» High Molecular Weight Kefiran: For applications requiring high viscosity or robust hydrogel
formation (e.g., in tissue engineering scaffolds), milder extraction conditions might be
preferable to preserve the polymer's size[11][14].

o Enhanced Bioactivity: To obtain kefiran with superior antioxidant properties, fermenting with
cow's or sheep's milk may be advantageous|[7][16].

e High Yield: For bulk production, using cow's milk with an ultrasound-assisted extraction
method appears to be the most efficient approach[10].

Future research should focus on direct, side-by-side comparisons of kefiran produced from a
wider variety of milk, including camel and mare milk, under identical and controlled
fermentation and extraction conditions. This would eliminate confounding variables and provide
a clearer picture of the substrate's true impact. Furthermore, linking specific structural
variations (e.g., glucose:galactose ratio, degree of branching, molecular weight) to functional
outcomes (e.g., specific immunomodulatory or prebiotic effects) will be crucial for advancing
the targeted use of this versatile biopolymer.

Conclusion

The milk source is a critical determinant of the physicochemical properties of kefiran.
Variations in yield, monosaccharide composition, thermal stability, and antioxidant activity are
evident when comparing kefiran derived from cow, goat, ewe, and buffalo milk. These
differences are primarily driven by the unique composition of each milk type and its influence
on the symbiotic culture of the kefir grains, as well as by the chosen extraction methodology. A
thorough understanding of these relationships is essential for harnessing the full potential of
kefiran as a functional ingredient in the food, pharmaceutical, and biomedical industries,
allowing for the selection of an optimal milk source to produce a biopolymer with tailored
properties for specific, high-value applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. hrcak.srce.hr [hrcak.srce.hr]

. Kefir - Wikipedia [en.wikipedia.org]

. vibgyorpublishers.org [vibgyorpublishers.org]
. Kefiran | DMJ Biotech [kefir.co.kr]

. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

. mdpi.com [mdpi.com]

°
o8 ~ (o)) ()] EEN w N =

. Prospects of kefiran as a food-derived biopolymer for agri-food and biomedical
applications - RSC Advances (RSC Publishing) DOI:10.1039/DORA02810J [pubs.rsc.org]

e 9. Comparison of Milk Kefirs Obtained from Cow’s, Ewe’s and Goat’s Milk: Antioxidant Role
of Microbial-Derived Exopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

e 10. mdpi.com [mdpi.com]

e 11. Impact of Kefiran Exopolysaccharide Extraction on Its Applicability for Tissue Engineering
and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

e 12. researchgate.net [researchgate.net]

e 13. Influence of Three Extraction Methods on the Physicochemical Properties of Kefirans
Isolated from Three Types of Animal Milk - PMC [pmc.ncbi.nim.nih.gov]

e 14, researchgate.net [researchgate.net]
e 15. files.core.ac.uk [files.core.ac.uk]

e 16. pubs.aip.org [pubs.aip.org]

e 17. researchgate.net [researchgate.net]
¢ 18. researchgate.net [researchgate.net]

e 19. hrcak.srce.hr [hrcak.srce.hr]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b608327?utm_src=pdf-custom-synthesis
https://hrcak.srce.hr/file/394902
https://en.wikipedia.org/wiki/Kefir
https://vibgyorpublishers.org/content/ijbbe/fulltext.php?aid=ijbbe-3-005
http://www.kefir.co.kr/eng/kefiran.php
https://www.researchgate.net/figure/The-chemical-structure-of-keRran-the-water-soluble-polysaccharide-of-the-keRr-grains_fig1_12668192
https://www.researchgate.net/publication/384328670_KEFIRAN_FORMATION_PRODUCTION_AND_HEALTH_EFFECTS
https://www.mdpi.com/2076-3921/13/3/335
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra02810j
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra02810j
https://pmc.ncbi.nlm.nih.gov/articles/PMC10968338/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10968338/
https://www.mdpi.com/2304-8158/11/8/1098
https://pmc.ncbi.nlm.nih.gov/articles/PMC9415419/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9415419/
https://www.researchgate.net/figure/Thermal-profile-of-each-kefiran-extract-measured-by-DSC-E1-E2-and-E3-are-represented_fig3_362774125
https://pmc.ncbi.nlm.nih.gov/articles/PMC9032003/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9032003/
https://www.researchgate.net/publication/303760672_Influence_of_extraction_conditions_on_characteristics_of_microbial_polysaccharide_kefiran_isolated_from_kefir_grains_biomass
https://files.core.ac.uk/download/pdf/161656721.pdf
https://pubs.aip.org/aip/acp/article-pdf/doi/10.1063/5.0183948/19511046/060007_1_5.0183948.pdf
https://www.researchgate.net/publication/359894680_Influence_of_Three_Extraction_Methods_on_the_Physicochemical_Properties_of_Kefirans_Isolated_from_Three_Types_of_Animal_Milk
https://www.researchgate.net/publication/230079618_Modification_of_characteristics_of_kefiran_by_changing_the_carbon_source_of_Lactobacillus_kefiranofaciens
https://hrcak.srce.hr/file/248774
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 20. researchgate.net [researchgate.net]
e 21. mdpi.com [mdpi.com]
e 22.researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Physicochemical Properties of Kefiran from Different
Milk Sources: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608327#physicochemical-properties-of-kefiran-from-
different-milk-sources]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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